molecular formula C19H16N4O2S2 B307768 7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide

7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide

Cat. No.: B307768
M. Wt: 396.5 g/mol
InChI Key: LAANKXXOGICTHM-UHFFFAOYSA-N
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Description

7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide (CAS: 442644-19-1) is a heterobicyclic nitrogen system bearing a 1,2,4-triazine moiety fused with benzoxazepine. Its molecular formula is C₂₀H₁₈N₄O₃S, with a molecular weight of 394.45 g/mol . Key structural features include:

  • Position 3: Allylsulfanyl (-S-CH₂-CH=CH₂) group.
  • Position 6: 2-Thienyl substituent.
  • Position 7: Acetyl (CH₃CO-) group.

Properties

Molecular Formula

C19H16N4O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

1-(3-prop-2-enylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone

InChI

InChI=1S/C19H16N4O2S2/c1-3-10-27-19-20-17-16(21-22-19)13-7-4-5-8-14(13)23(12(2)24)18(25-17)15-9-6-11-26-15/h3-9,11,18H,1,10H2,2H3

InChI Key

LAANKXXOGICTHM-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CS4

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CS4

Origin of Product

United States

Biological Activity

7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research findings.

  • Molecular Formula : C19H18N4O2S2
  • Molecular Weight : 398.51 g/mol
  • CAS Number : Not specified in the search results but can be referenced from chemical databases.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler triazine derivatives. The specific synthetic routes can vary but often include the formation of the benzoxazepine core followed by functionalization at the thienyl and allyl positions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazino-benzoxazepine moiety. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines including breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)15.0Cell cycle arrest at G1 phase

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease. Compounds structurally similar to this compound have shown promising AChE inhibitory activity.

  • Study Findings : A series of synthesized derivatives demonstrated over 50% inhibition at concentrations as low as 10 µM using the Ellman colorimetric assay. This suggests that modifications in side chains can enhance inhibitory potency against AChE.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Regulation : It affects cell cycle checkpoints leading to G1 phase arrest in certain cancer cell lines.
  • Enzyme Inhibition : As an AChE inhibitor, it enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions in neurodegenerative conditions.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Case Study 1 : A derivative exhibited a significant reduction in tumor size in xenograft models when administered at a dosage correlating with its IC50 values.
  • Case Study 2 : In vitro studies on AChE inhibition showed that structural modifications led to increased binding affinity and selectivity towards the enzyme.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazino-Benzoxazepine Derivatives

Compound Name (CAS) Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Predicted/Reported Properties
Main compound (442644-19-1) Allylsulfanyl 2-Thienyl C₂₀H₁₈N₄O₃S 394.45 Not reported
7-Acetyl-3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)-... Methylsulfanyl 3,4,5-Trimethoxyphenyl C₂₀H₂₀N₄O₄S 412.46 Enhanced hydrophobicity due to methoxy groups
7-Acetyl-3-(allylsulfanyl)-6-(2,5-dimethylphenyl)-... (486994-66-5) Allylsulfanyl 2,5-Dimethylphenyl C₂₃H₂₂N₄O₂S 418.51 Increased steric bulk
3-(Allylsulfanyl)-6-(5-bromo-2-methoxyphenyl)-7-propionyl-... (666819-12-1) Allylsulfanyl 5-Bromo-2-methoxyphenyl C₂₃H₂₁BrN₄O₃S 513.41 Boiling point: 727.9±70.0°C; Density: 1.52±0.1 g/cm³
7-Acetyl-6-{6-nitro-1,3-benzodioxol-5-yl}-3-(methylsulfanyl)-... (353518-03-3) Methylsulfanyl 6-Nitro-1,3-benzodioxol-5-yl C₂₀H₁₅N₅O₆S 453.43 Electron-withdrawing nitro group may enhance reactivity
7-Acetyl-6-[5-(2-chlorophenyl)-2-furyl]-3-(methylsulfanyl)-... (353518-52-2) Methylsulfanyl 5-(2-Chlorophenyl)furyl C₂₃H₁₇ClN₄O₃S 464.92 Chlorophenyl group improves lipophilicity

Key Observations:

Substituent Effects on Molecular Weight: The allylsulfanyl group (Position 3) contributes to lower molecular weights compared to bulkier substituents like propionyl (e.g., 666819-12-1, MW 513.41).

Biological Activity Trends :

  • Derivatives with methylsulfanyl (Position 3) and aromatic substituents (Position 6) showed moderate anti-HIV activity in vitro .
  • The 2-thienyl group in the main compound may confer unique electronic properties due to sulfur’s polarizability, though specific data are lacking.

Physical Properties :

  • The bromo-methoxyphenyl derivative (666819-12-1) has the highest predicted boiling point (727.9°C) and density (1.52 g/cm³), likely due to halogenation and methoxy groups .

Preparation Methods

Microwave-Assisted Triazine Ring Formation

The triazine ring is synthesized via cyclocondensation of thiosemicarbazides under microwave irradiation. For example:

  • Substrate : Anthranilic acid derivatives coupled with thiosemicarbazides.

  • Conditions : Microwave (300 W, 150–200°C, 5–30 min), basic alumina or acetic acid as solvent.

  • Mechanism : Intramolecular cyclization forms thetriazino[5,6-d]benzoxazepine core.

  • Yield : 70–85% for analogous triazino-benzoxazepines.

Acid-Catalyzed Cyclization

  • Catalyst : InCl₃ (2 mol%) in p-xylene at 140°C.

  • Substrates : 1-(2-Aminophenyl)pyrroles and 2-propargyloxybenzaldehydes.

  • Outcome : Forms the benzoxazepine ring via tandem C–N bond formation and alkyne cyclization.

Introduction of the 7-Acetyl and 6-(2-Thienyl) Groups

Acetylation of the Benzoxazepine Core

  • Reagent : Acetic anhydride or acetyl chloride.

  • Conditions : Base (e.g., pyridine) at 80–100°C for 2–4 h.

  • Yield : 80–90% for acetylation of similar structures.

Thienyl Group Incorporation

  • Method : Suzuki-Miyaura coupling with 2-thienylboronic acid.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃ in dioxane/water (3:1) at 90°C.

  • Yield : 65–75% for aryl-substituted benzoxazepines.

Allyl Sulfide Functionalization

Alkylation of Triazolethiones

  • Substrate : 3-Mercapto-triazino-benzoxazepine intermediate.

  • Reagent : Allyl bromide or allyl chloride.

  • Conditions : K₂CO₃ in DMF, 60°C, 4–6 h.

  • Yield : 72–85% for allyl sulfide derivatives.

Microwave-Accelerated Thiol-Ene Reaction

  • Catalyst : AIBN (azobisisobutyronitrile).

  • Conditions : Microwave (100°C, 20 min), solvent-free.

  • Advantage : Reduces reaction time from hours to minutes.

One-Pot Sequential Synthesis

A streamlined approach combines cyclocondensation, acetylation, and alkylation in one pot:

  • Step 1 : Cyclocondensation of anthranilic acid with thiosemicarbazide under microwave (150°C, 10 min).

  • Step 2 : Acetylation with acetic anhydride (rt, 1 h).

  • Step 3 : Allyl sulfide formation via alkylation (60°C, 4 h).

  • Overall Yield : 55–60%.

Comparative Analysis of Methods

Method Conditions Yield Time Key Advantage
Microwave Cyclocondensation150–200°C, 10–30 min70–85%ShortHigh efficiency
Acid-Catalyzed CyclizationInCl₃, 140°C, 2 h68–83%ModerateBroad substrate tolerance
Thiol-Ene AlkylationAIBN, microwave, 20 min72–85%ShortSolvent-free, rapid
One-Pot SequentialMulti-step, microwave-assisted55–60%ModerateReduces purification steps

Challenges and Optimization

  • Regioselectivity : Thienyl group placement at C6 requires careful control of coupling conditions.

  • Byproducts : Over-acetylation or dimerization observed at >100°C; mitigated by low-temperature acetylation.

  • Catalyst Loading : InCl₃ >2 mol% leads to decomposition; optimal at 2 mol%.

Recent Advances

  • Photocatalytic Methods : Visible-light-mediated alkylation reduces energy input.

  • Flow Chemistry : Continuous-flow systems improve scalability for triazine formation .

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